molecular formula C7H12O B3052122 1-Ethenylcyclopentan-1-ol CAS No. 3859-35-6

1-Ethenylcyclopentan-1-ol

Cat. No. B3052122
CAS RN: 3859-35-6
M. Wt: 112.17 g/mol
InChI Key: JSQRFMSSEXQLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenylcyclopentan-1-ol, also known as 1-vinylcyclopentanol, is a chemical compound with the CAS Number: 3859-35-6 . It has a molecular weight of 112.17 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for 1-Ethenylcyclopentan-1-ol is 1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

1-Ethenylcyclopentan-1-ol is a liquid at room temperature . It has a molecular weight of 112.17 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Microwave Spectroscopy and Molecular Structure

The research by Leonov et al. (2000) explores the microwave spectra of 1-ethenylcyclopropan-1-ol, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. This study contributes to understanding the molecular structure and behavior of compounds like 1-ethenylcyclopentan-1-ol under different conditions (Leonov et al., 2000).

Organometallic Chemistry

Crochet et al. (1998) discuss the synthesis, structure, and reactivity of cyclopentadienylosmium compounds containing 1-ethenylcyclopentan-1-ol derivatives. This research is pivotal in the field of organometallic chemistry, showcasing the compound's applications in creating complex organometallic structures (Crochet et al., 1998).

Ethylene Oligomerization

Sydora (2019) provides a comprehensive overview of ethylene oligomerization, a key area in organometallic research. This study highlights the role of compounds like 1-ethenylcyclopentan-1-ol in the production of 1-alkenes, a cornerstone of this research field (Sydora, 2019).

Manganese-Mediated Synthesis

Qian et al. (1992) explore the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes. This research highlights the potential of 1-ethenylcyclopentan-1-ol in synthesizing cyclic peroxides, an important area in chemical synthesis and pharmaceuticals (Qian et al., 1992).

Macrocyclic Oligothiophenes Synthesis

Nakao et al. (2006) conducted a study on the synthesis of giant macrocycles composed of thiophene, acetylene, and ethylene building blocks, where compounds similar to 1-ethenylcyclopentan-1-ol play a crucial role. This research is significant in the field of materials science and nanotechnology (Nakao et al., 2006).

Ethene Trimerization Mechanism

Blok et al. (2003) present a theoretical study on the mechanism of ethene trimerization at a titanium fragment, providing insights that are relevant for understanding the behavior of 1-ethenylcyclopentan-1-ol in such reactions. This research contributes to the field of catalysis and industrial chemistry (Blok et al., 2003).

Safety and Hazards

The safety information for 1-Ethenylcyclopentan-1-ol includes several hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; and using only non-sparking tools .

properties

IUPAC Name

1-ethenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQRFMSSEXQLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311877
Record name vinylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenylcyclopentan-1-ol

CAS RN

3859-35-6
Record name NSC246158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name vinylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethenylcyclopentan-1-ol
Reactant of Route 2
1-Ethenylcyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-Ethenylcyclopentan-1-ol
Reactant of Route 4
1-Ethenylcyclopentan-1-ol
Reactant of Route 5
1-Ethenylcyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-Ethenylcyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.